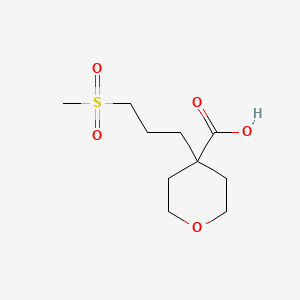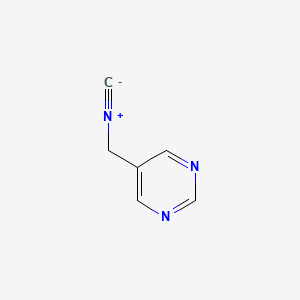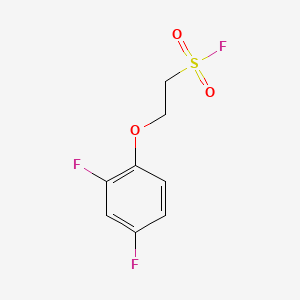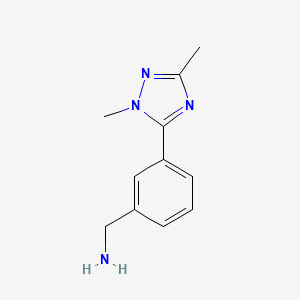
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine typically involves the formation of the triazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its triazole moiety.
Industry: It can be used in the production of polymers, dyes, and other materials due to its stable triazole ring.
Mechanism of Action
The mechanism of action of (3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The methanamine group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-Triazol-5-yl)phenyl)methanamine: Lacks the dimethyl groups on the triazole ring.
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)ethanamine: Has an ethyl group instead of a methanamine group.
(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)propanamine: Contains a propanamine group.
Uniqueness
The presence of the dimethyl groups on the triazole ring in (3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine enhances its lipophilicity and potentially its binding affinity to hydrophobic pockets in proteins. This can result in improved biological activity compared to similar compounds without these groups.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
[3-(2,5-dimethyl-1,2,4-triazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H14N4/c1-8-13-11(15(2)14-8)10-5-3-4-9(6-10)7-12/h3-6H,7,12H2,1-2H3 |
InChI Key |
JDPTZOJLXSSVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC(=C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


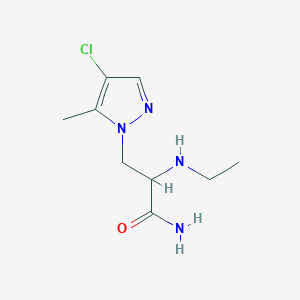
![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
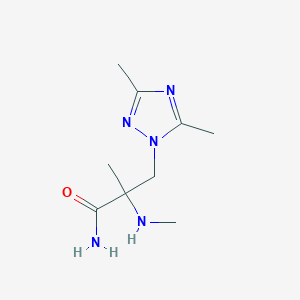
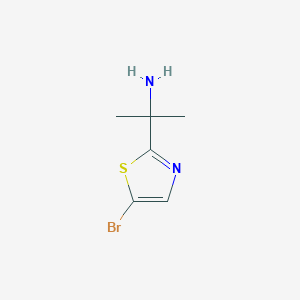
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)
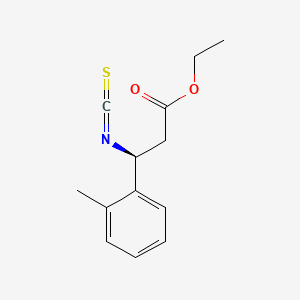

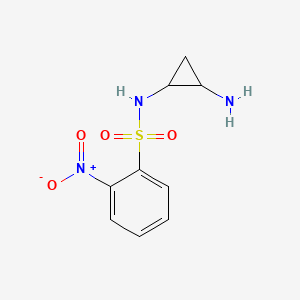
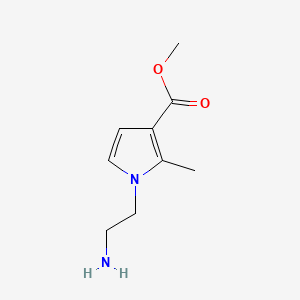
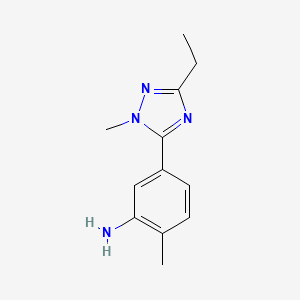
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
